Antimycobacterial Activity
In a direct comparative study of 4-bromophenylsulfonamide substitutions, N-(4-bromophenyl)ethanesulfonamide (R₂ = Et-) exhibited an MBC₄.₅ value of >200 μM against M. tuberculosis, indicating no measurable bactericidal activity at the highest concentration tested [1]. This result is comparable to several other 4-bromophenylsulfonamide derivatives (e.g., compounds 12–14) that also showed MBC₄.₅ >200 μM, and stands in contrast to compounds with alternative substituents that may exhibit moderate antimycobacterial potency. Notably, the chloro analog N-(4-chlorophenyl)ethanesulfonamide has not been reported in this assay system, precluding direct halogen-substitution comparisons [2].
| Evidence Dimension | Antimycobacterial activity (MBC₄.₅) |
|---|---|
| Target Compound Data | >200 μM |
| Comparator Or Baseline | Compound 15 (IDR-0597330, R₂ = 4-Me–Ph–SO₂-): >200 μM; Compounds 12–14: >200 μM |
| Quantified Difference | No significant difference; all >200 μM |
| Conditions | M. tuberculosis H37Rv; MBC₄.₅ assay; 2–4 replicates |
Why This Matters
For antitubercular drug discovery programs, the lack of intrinsic mycobacterial toxicity makes N-(4-bromophenyl)ethanesulfonamide a suitable negative control or inert scaffold for further derivatization.
- [1] PMC6596218. Table 2: 4-Bromophenylsulfonamide substitutions. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6596218/table/tab2/. View Source
- [2] PubChem. N-(4-chlorophenyl)ethanesulfonamide. PubChem CID 344817. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/344817. View Source
